4-(difluoromethoxy)-3-ethoxy-N-(5-methyl-1,3-thiazol-2-yl)benzamide
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Overview
Description
4-(Difluoromethoxy)-3-ethoxy-N-(5-methyl-1,3-thiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides. It features a thiazole ring, which is a five-membered heterocyclic compound containing both sulfur and nitrogen atoms. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(difluoromethoxy)-3-ethoxy-N-(5-methyl-1,3-thiazol-2-yl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.
Introduction of the Benzamide Moiety: The thiazole derivative is then coupled with a benzoyl chloride derivative in the presence of a base to form the benzamide structure.
Substitution Reactions: The difluoromethoxy and ethoxy groups are introduced through nucleophilic substitution reactions using appropriate alkylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethoxy)-3-ethoxy-N-(5-methyl-1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the difluoromethoxy and ethoxy groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of substituted benzamide derivatives.
Scientific Research Applications
4-(Difluoromethoxy)-3-ethoxy-N-(5-methyl-1,3-thiazol-2-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Biology: Used in biochemical assays to study enzyme inhibition and receptor binding.
Pharmaceuticals: Investigated for its potential use in drug development for various diseases.
Industry: Utilized in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 4-(difluoromethoxy)-3-ethoxy-N-(5-methyl-1,3-thiazol-2-yl)benzamide involves interaction with specific molecular targets such as enzymes and receptors. The thiazole ring can interact with active sites of enzymes, inhibiting their activity. Additionally, the benzamide moiety can bind to receptor sites, modulating their function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-N-(5-methyl-1,3-thiazol-2-yl)benzamide
- 4-(Difluoromethoxy)-3-methoxy-N-(5-methyl-1,3-thiazol-2-yl)benzamide
Uniqueness
4-(Difluoromethoxy)-3-ethoxy-N-(5-methyl-1,3-thiazol-2-yl)benzamide is unique due to the presence of both difluoromethoxy and ethoxy groups, which can enhance its lipophilicity and potentially improve its biological activity and pharmacokinetic properties compared to similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C14H14F2N2O3S |
---|---|
Molecular Weight |
328.34 g/mol |
IUPAC Name |
4-(difluoromethoxy)-3-ethoxy-N-(5-methyl-1,3-thiazol-2-yl)benzamide |
InChI |
InChI=1S/C14H14F2N2O3S/c1-3-20-11-6-9(4-5-10(11)21-13(15)16)12(19)18-14-17-7-8(2)22-14/h4-7,13H,3H2,1-2H3,(H,17,18,19) |
InChI Key |
GCPCVWFWBYOGHH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(=O)NC2=NC=C(S2)C)OC(F)F |
Origin of Product |
United States |
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